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Compound of Interest

Compound Name: 2,2-Dimethylpropanethioamide

Cat. No.: B146239

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethylpropanethioamide (Thiopivalamide), a key intermediate in organic synthesis and
drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed
experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,2-Dimethylpropanethioamide.

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
7.55 brs 1H -NH2
7.20 brs 1H -NH:z
1.35 s 9H -C(CHs)3

br s = broad singlet, s = singlet
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- 13 i
Chemical Shift (8) ppm Assignment
209.0 C=S
475 -C(CHs)s
29.5 -C(CHs)3

Table 3: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm—?) Intensity Assignment
3300-3100 Medium, Broad N-H Stretch

2965 Strong C-H Stretch (asymmetric)
2870 Medium C-H Stretch (symmetric)
1620 Medium N-H Bend

1475, 1365 Medium C-H Bend (CHs)

1120 Strong C=S Stretch

Table 4: Mass Spectrometry Data (Electron lonization -

El)
ml'z Relative Intensity (%) Assighment
117 45 [M]* (Molecular lon)
102 100 [M - CHs]*
57 85 [C(CH3)3]*
41 60 [C3Hs]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both *H and 3C NMR
analysis.

Sample Preparation: Approximately 10-20 mg of 2,2-Dimethylpropanethioamide was
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

IH NMR Acquisition:
e Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.096 seconds

Relaxation Delay: 1.0 second

Spectral Width: 8278 Hz

Temperature: 298 K

13C NMR Acquisition:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Acquisition Time: 1.363 seconds

Relaxation Delay: 2.0 seconds

Spectral Width: 24038 Hz

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-
corrected using standard processing software. Chemical shifts were referenced to the TMS
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signal at 0.00 ppm for *H NMR and the residual CDCls signal at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond Attenuated
Total Reflectance (ATR) accessory was utilized.[1]

Sample Preparation: A small amount of the solid 2,2-Dimethylpropanethioamide was placed
directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample
and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—1

Number of Scans: 32

Apodization: Blackman-Harris

Data Processing: A background spectrum of the clean ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer with an electron ionization (El) source
was employed.

Sample Introduction: The sample was introduced via a direct insertion probe.
Acquisition Parameters:

¢ lonization Mode: Electron lonization (EI)

o Electron Energy: 70 eV

e Source Temperature: 200 °C
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e Mass Range: m/z 30-200

Data Processing: The acquired mass spectrum was processed to identify the molecular ion and
major fragment ions.

Workflow and Data Interpretation

The logical flow for the spectroscopic analysis of a novel compound like 2,2-
Dimethylpropanethioamide is crucial for accurate structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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